molecular formula C14H7Cl2FN2O2 B071739 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 168900-02-5

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B071739
CAS No.: 168900-02-5
M. Wt: 325.1 g/mol
InChI Key: WSABVXQKFNLRDA-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a dichlorophenyl group at the 3-position, a fluorine atom at the 6-position, and a quinazoline-2,4-dione core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichloroaniline and 6-fluoro-2-aminobenzoic acid.

    Formation of Quinazoline Core: The 2,4-dichloroaniline is reacted with 6-fluoro-2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazoline core.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, pressure regulation, and efficient mixing to ensure high yield and purity.

    Purification: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with higher oxidation states.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dichlorophenyl)-6-chloroquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of fluorine.

    3-(2,4-dichlorophenyl)-6-bromoquinazoline-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of fluorine.

    3-(2,4-dichlorophenyl)-6-iodoquinazoline-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of fluorine.

Uniqueness

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom at the 6-position, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2O2/c15-7-1-4-12(10(16)5-7)19-13(20)9-6-8(17)2-3-11(9)18-14(19)21/h1-6H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABVXQKFNLRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398592
Record name AG-E-18177
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Molecular Weight

325.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168900-02-5
Record name 3-(2,4-Dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168900-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Record name AG-E-18177
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Record name 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Synthesis routes and methods I

Procedure details

17.2% by weight of 2,4-dichloronitrobenzene, 15.6% by weight of methyl 5-fluoroanthranilate, 1.5% by weight of Pd--C (5%), 1.0% by weight of 2,4,6-trimethylbenzoic acid and 0.4% by weight of 3,4,7,8-tetramethyl-1,10-phenanthroline are dissolved in 64.3% by weight of toluene and filled into an HC-4 autoclave. A pressure of 100 bar of CO is set and the temperature is increased to 180° C. After 2 hours, the autoclave is allowed to cool, and the product is filtered off together with the active carbon and recrystallized from dichlorobenzene. 51% of 3-(2,4-dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione is obtained.
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Synthesis routes and methods II

Procedure details

In a four-necked flask equipped with stirrer, reflux cooler, thermometer and dropping funnel, 31 g of 5-fluoroanthranilic acid were dissolved in 280 ml of ethyl acetate at 50° C. To this were added dropwise in the course of 20 minutes 37.6 g of molten 2,4-dichlorophenyl isocyanate from a heatable dropping funnel. The internal temperature increased to 65° C., at which the reaction mixture thickened, but still remained stirrable. It was further stirred for 2 hours under reflux, then cooled to 70° C. and 39.5 g of concentrated sulphuric acid were added dropwise in the course of 10 minutes. The internal temperature again increased to reflux temperature. At this temperature the mixture was further stirred for 4.5 hours, a readily stirrable suspension resulting. The mixture was then cooled to room temperature, the product filtered off by suction and washed twice on the filter each time using 75 ml of ethyl acetate. After drying, 59 g of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione were obtained having a melting point above 250° C., in a purity of 99% and in a yield of 89.8% of theory.
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31 g
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Synthesis routes and methods III

Procedure details

A solution of 2,4-dichlorophenyl isocyanate (18.8 g, 0.10 mol) in N-methylpyrrolidone (50 ml) is metered at room temperature into a solution of ethyl 5-fluoroanthranilate (18.3 g, 0.10 mol) in N-methylpyrrolidone (70 ml). After addition is complete, the mixture is stirred at 90° C. for 2 hours. 1.80 ml of a 30% strength solution of methanolic sodium methoxide (0.010 mol) are metered in and the mixture is stirred under reflux for a further 2 hours, ethanol and methanol being distilled off. After cooling, the product is precipitated by addition of dilute hydrochloric acid (100 ml). The product is then filtered off with suction, washed with water and dried. 29.8 g of 3-(2,4-dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione (yield: 91.7% of theory) of melting point 311° to 313° C. are obtained.
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